molecular formula C9H12ClN B1619122 Quinoline, 1,2,3,4-tetrahydro-, hydrochloride CAS No. 2739-17-5

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B1619122
CAS No.: 2739-17-5
M. Wt: 169.65 g/mol
InChI Key: ABFWVMFZVUBVKR-UHFFFAOYSA-N
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Description

Historical Context and Significance in Heterocyclic Chemistry

The historical development of tetrahydroquinoline chemistry traces its origins to the discovery of quinoline itself in 1834 by German chemist Friedlieb Ferdinand Runge, who first extracted this heterocyclic compound from coal tar and initially termed it "leukol," meaning "white oil" in Greek. This foundational discovery established the groundwork for subsequent investigations into partially saturated quinoline derivatives, including the tetrahydroquinoline family. The recognition of quinoline as a privileged scaffold in natural products, particularly in alkaloids such as quinine, chloroquine, and cinchonine, drove early research efforts toward developing synthetic methods for accessing related structures with enhanced therapeutic properties.

The evolution of tetrahydroquinoline chemistry gained significant momentum in the twentieth century as researchers recognized the unique pharmacological properties exhibited by partially saturated quinoline systems. Unlike their fully aromatic counterparts, tetrahydroquinoline derivatives demonstrated improved drug-like characteristics, including enhanced metabolic stability and reduced tendency toward oxidative metabolism. This recognition led to systematic investigations of synthetic methodologies for constructing the tetrahydroquinoline core, culminating in the development of numerous classical synthetic approaches such as reduction of quinoline precursors and cyclization-based strategies.

Contemporary advances in tetrahydroquinoline chemistry have been marked by the introduction of sophisticated synthetic methodologies that enable efficient construction of these heterocyclic systems with high levels of stereochemical control. The development of domino reaction sequences, metal-catalyzed transformations, and electrochemical synthesis methods has revolutionized the field, providing access to previously challenging structural motifs with improved efficiency and selectivity. These methodological advances have established tetrahydroquinoline derivatives as essential components in modern synthetic chemistry, with applications spanning pharmaceutical research, materials science, and chemical biology.

The significance of tetrahydroquinoline derivatives in heterocyclic chemistry extends beyond their synthetic utility to encompass their role as structural mimics of natural products and their capacity to serve as scaffolds for drug discovery efforts. The partial saturation of the quinoline ring system provides a unique balance between conformational flexibility and structural rigidity, enabling these compounds to adopt optimal binding conformations for diverse biological targets. This structural versatility has made tetrahydroquinoline derivatives particularly valuable in the development of central nervous system active compounds, antimicrobial agents, and anticancer therapeutics.

Role as Building Blocks in Pharmaceutical and Material Science

1,2,3,4-Tetrahydroquinoline hydrochloride derivatives function as fundamental building blocks in pharmaceutical chemistry, serving as key intermediates in the synthesis of numerous bioactive compounds with diverse therapeutic applications. The structural framework provides an ideal foundation for incorporating various pharmacophoric elements while maintaining favorable physicochemical properties essential for drug development. Recent research has demonstrated the utility of these derivatives in constructing complex pharmaceutical targets, including antimalarial agents, anticancer compounds, and central nervous system modulators.

The pharmaceutical applications of tetrahydroquinoline derivatives are exemplified by their incorporation into clinically relevant drug structures and lead compounds under investigation for various therapeutic indications. Modern drug discovery efforts have leveraged the tetrahydroquinoline scaffold to develop orally bioavailable compounds with improved pharmacokinetic profiles compared to traditional quinoline-based therapeutics. The ability to introduce diverse substituents at multiple positions of the tetrahydroquinoline core enables systematic structure-activity relationship studies, facilitating the optimization of potency, selectivity, and drug-like properties.

Synthetic methodologies for constructing tetrahydroquinoline derivatives have evolved to encompass a wide range of efficient transformations that provide access to structurally diverse analogs. The Povarov cycloaddition reaction represents one of the most significant synthetic approaches, enabling the construction of substituted tetrahydroquinoline systems through the reaction of imines with electron-rich alkenes under Lewis acid catalysis. This methodology provides excellent control over stereochemistry and functional group incorporation, making it particularly valuable for pharmaceutical applications requiring specific three-dimensional arrangements.

Synthetic Method Catalyst System Reaction Conditions Yield Range Stereoselectivity
Povarov Cycloaddition Aluminum Chloride Room Temperature to 40°C 31-53% Moderate to High
Electrochemical Hydrocyanomethylation Electrochemical Cell Room Temperature Variable High
Reduction-Reductive Amination 5% Palladium on Carbon Hydrogenation Conditions 93-98% High Diastereoselectivity
Metal-Promoted Cyclization Copper Triflate Ethanol, 40°C 0-30% Variable

Recent advances in electrochemical synthesis have provided new opportunities for constructing tetrahydroquinoline derivatives under mild conditions with excellent functional group tolerance. These electrochemical methods enable the selective introduction of cyanomethyl groups and hydrogen atoms at specific positions of the quinoline framework, providing access to previously challenging substitution patterns. The room temperature conditions and absence of harsh reagents make these approaches particularly attractive for pharmaceutical applications where substrate sensitivity is a concern.

The role of tetrahydroquinoline derivatives extends beyond pharmaceutical applications to encompass materials science, where these compounds serve as building blocks for advanced functional materials. The incorporation of tetrahydroquinoline moieties into polymer structures and electronic materials has enabled the development of systems with unique optical and electronic properties. The nitrogen-containing heterocyclic framework provides sites for coordination with metal centers, enabling the construction of coordination polymers and metal-organic frameworks with tailored properties.

Contemporary research has demonstrated the utility of tetrahydroquinoline derivatives as antioxidants and corrosion inhibitors, highlighting their potential applications in materials protection and stabilization. The electron-rich nature of the partially saturated heterocyclic system enables these compounds to function as effective radical scavengers and metal chelators, providing protection against oxidative degradation and corrosion processes. These properties have led to their incorporation into various industrial formulations, including lubricants, coatings, and polymer stabilizers.

The synthesis of functionalized tetrahydroquinoline derivatives continues to evolve with the development of new methodologies that provide access to increasingly complex structural motifs. Recent advances in domino reaction sequences have enabled the construction of polycyclic systems incorporating the tetrahydroquinoline core, providing access to natural product-like structures with potential biological activity. These synthetic developments have expanded the scope of tetrahydroquinoline chemistry and enhanced its relevance to modern pharmaceutical and materials research.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWVMFZVUBVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334315
Record name Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-17-5
Record name NSC243813
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride typically involves the reduction of quinoline. One common method is the catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields 1,2,3,4-tetrahydroquinoline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar catalytic hydrogenation techniques but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The resulting 1,2,3,4-tetrahydroquinoline is then purified and reacted with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to quinoline using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of decahydroquinoline.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinoline.

    Reduction: Decahydroquinoline.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1,2,3,4-Tetrahydroquinoline hydrochloride is known for its diverse pharmacological properties. It serves as a structural motif in numerous bioactive compounds with potential therapeutic effects.

Antimicrobial Activity

Recent studies highlight the compound's role as a precursor for synthesizing antibiotics. For instance, fluoroquinolinones derived from tetrahydroquinolines exhibit potent antibacterial properties against a range of pathogens. These derivatives are utilized not only in human medicine but also in veterinary applications due to their bactericidal effects .

Antimalarial and Antitumor Agents

The compound is integral in developing antimalarial drugs and has shown promise as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell growth in various models, including breast carcinoma and chronic myelogenous leukemia . The synthesis of these compounds often employs innovative methods such as domino reactions that enhance efficiency and yield .

Neurological Applications

Tetrahydroquinoline derivatives are also being investigated for their potential use in treating neurological disorders. For example, certain compounds have been associated with anti-Alzheimer's effects and may alleviate symptoms associated with neurodegenerative diseases .

Agricultural Applications

In agriculture, 1,2,3,4-tetrahydroquinoline hydrochloride is used in the synthesis of fungicides and bio-pesticides. Its derivatives have demonstrated fungicidal activity against various plant pathogens . The ability to modify the structure of tetrahydroquinolines allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy.

Material Science Applications

Beyond biological applications, tetrahydroquinolines are explored in material science. They serve as intermediates in the production of dyes and rubber chemicals . Their unique chemical properties allow for the modification of materials to enhance performance characteristics such as durability and resistance to degradation.

Table 1: Pharmacological Activities of Tetrahydroquinoline Derivatives

Activity TypeExamples of CompoundsPotential Applications
AntimicrobialFluoroquinolinonesAntibiotics for human and veterinary use
AntimalarialELQ-300Treatment for malaria
AntitumorVarious tetrahydroquinoline analogsCancer therapies
NeurologicalChiral derivativesAlzheimer's disease treatments

Table 2: Synthesis Methods for Tetrahydroquinolines

MethodDescriptionYield Range
Domino ReactionsMultistep reactions that efficiently create complex structures30% - 96%
Acid-Catalyzed CyclizationUtilizes acids like triflic acid to promote cyclization at room temperatureVariable
Metal-Promoted ProcessesEmploys catalysts to facilitate reactions leading to high yields12% - 70%

Case Study 1: Development of Antibacterial Agents

A study focused on synthesizing novel fluoroquinolinones from tetrahydroquinolines demonstrated their effectiveness against resistant bacterial strains. The research utilized a one-flask synthesis method that significantly reduced production time while maintaining high yields .

Case Study 2: Antimalarial Drug Synthesis

Research on the synthesis of ELQ-300 showcased the compound's potential as an effective antimalarial agent. The study highlighted the importance of structural modifications derived from tetrahydroquinolines to enhance bioactivity and reduce side effects .

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes or interfere with the function of nucleic acids. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process of microorganisms .

Comparison with Similar Compounds

Key Observations :

  • Substituent position (e.g., C5 vs. C7 methoxy) alters bioavailability and target specificity .
  • Electron-withdrawing groups (e.g., nitro) enhance reactivity for further functionalization .

Comparison with Non-Tetrahydroquinoline Heterocycles

3,4-Dihydroquinolines

  • Structural Difference : Unsaturated bond between C3 and C4 .
  • Synthesis : More complex, requiring metal catalysts or multistep protocols .
  • Applications: Limited pharmacological utility compared to tetrahydroquinolines .

Benzyl Alcohol (BzOH)

  • Functional Comparison: Less effective as a high-temperature stabilizer (400–450°C) than 1,2,3,4-tetrahydroquinoline (THQ) .

Pharmacological Activity Comparison

Activity 1,2,3,4-Tetrahydroquinoline Derivatives Competing Compounds Efficacy/Advantages
Analgesic 2-Methyl-5-hydroxy derivative Morphine Lower potency but reduced side effects
Anticancer 3,4-Diaryl-5,7-dimethoxy derivatives Doxorubicin Selective cytotoxicity
Thermal Stabilization THQ Benzyl Alcohol (BzOH) Superior performance above 400°C

Biological Activity

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride is a member of the isoquinoline alkaloids, a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

1,2,3,4-Tetrahydroquinoline hydrochloride exhibits significant biological activity against various pathogens and neurodegenerative disorders. Its potential therapeutic applications extend to antimicrobial and antiviral properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target Interactions : The compound interacts with several biological targets, influencing various biochemical pathways. Isoquinoline alkaloids are known to modulate neurotransmitter systems and exhibit antioxidant properties that may protect against oxidative stress in neurodegenerative diseases .

Biochemical Pathways : The compound's activity is linked to its ability to inhibit key enzymes and receptors involved in disease processes. For instance, certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting a role in anti-tuberculosis therapy .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3,4-tetrahydroquinoline hydrochloride are crucial for its therapeutic efficacy. Studies indicate that the compound's lipophilicity enhances its absorption and distribution within biological systems. In silico calculations and reversed-phase thin-layer chromatography have been utilized to establish these properties.

Antimicrobial Activity

A study on quinolinone-thiosemicarbazone hybrids demonstrated potent anti-tubercular activity against multiple strains of M. tuberculosis. The most active compounds showed IC50 values lower than standard treatments like isoniazid .

CompoundActivityReference
11dExcellent anti-TB activity
11eExcellent anti-TB activity

Neuroprotective Effects

Research highlights the neuroprotective potential of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. These compounds have been shown to scavenge free radicals effectively, contributing to their protective effects in neurodegenerative models .

Structural-Activity Relationship (SAR)

The structural modifications of tetrahydroquinolines significantly influence their biological activities. For example, variations in substituents on the quinoline ring can enhance or diminish antimicrobial potency and neuroprotective effects. A comprehensive review summarized various THIQ analogs and their respective activities against infective pathogens .

Applications in Medicinal Chemistry

Quinoline derivatives are increasingly utilized as scaffolds for developing new therapeutic agents. Their application ranges from designing novel antibiotics to creating compounds with potential anticancer properties. Ongoing research focuses on optimizing these compounds for better efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for producing 1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of quinoline or reduction using tin (Sn) and hydrochloric acid (HCl). For catalytic hydrogenation, palladium catalysts (e.g., quinoline-poisoned Pd) are recommended to avoid over-reduction to decahydroquinoline. The choice of reducing agent (e.g., Sn/HCl vs. catalytic H₂) affects reaction selectivity, with Sn/HHCl yielding 1,2,3,4-tetrahydroquinoline as the primary product . Optimizing temperature (20–100°C) and acid concentration is critical for maximizing yield.

Q. How can researchers characterize the purity and structural integrity of 1,2,3,4-tetrahydroquinoline hydrochloride?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the absence of aromatic protons (δ 6.5–8.5 ppm) to verify reduction of quinoline.
  • HPLC-MS : Detect molecular ion peaks at m/z 149.1 (free base) and 165.6 (hydrochloride salt) to assess purity .
  • Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C₉H₁₁N·HCl: C 61.54%, H 6.89%) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use P95 respirators for aerosolized particles .
  • Ventilation : Work in a fume hood to avoid inhalation of HCl vapors .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How do substituent position and electronic effects influence the synthesis of bifunctional 1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer : Substituents at the 4- or 8-position of the tetrahydroquinoline core can sterically hinder catalytic hydrogenation, requiring alternative methods like reductive amination or Pictet-Spengler cyclization. Electron-withdrawing groups (e.g., -NO₂) slow reduction kinetics, necessitating higher H₂ pressures (3–5 atm) . For bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-tetrahydroquinoline), sequential protection/deprotection of amine groups is critical to avoid cross-reactivity .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To mitigate:

  • Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin).
  • Purification : Employ preparative HPLC to isolate >99% pure compounds before testing .
  • Meta-Analysis : Compare datasets using tools like EC₅0 confidence intervals or molecular docking to identify structure-activity trends .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis at λ = 270 nm (quinoline absorption) over 72 hours .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for hydrochloride salt) .
  • Light Sensitivity : Store samples under UV light (254 nm) and assess photodegradation via LC-MS .

Q. What toxicological profiling methods are recommended for preclinical studies?

  • Methodological Answer : Follow OECD guidelines:

  • Acute Toxicity : Administer doses (50–300 mg/kg) to rodent models and monitor mortality over 14 days .
  • Genotoxicity : Perform Ames tests (TA98 and TA100 strains) to detect mutagenic potential .
  • Carcinogenicity : Classified as Category 1B (H350) under GHS; prioritize in vitro assays (e.g., cell transformation assays) before in vivo studies .

Q. What mechanistic insights explain tetrahydroquinoline derivatives’ pharmacological activity (e.g., antimalarial or anticancer)?

  • Methodological Answer : The planar tetrahydroquinoline core enables intercalation into DNA or inhibition of heme polymerization in Plasmodium parasites. For example:

  • Antimalarial Action : Derivatives like chloroquine analogs disrupt heme detoxification in P. falciparum .
  • Anticancer Activity : Methyl-substituted derivatives inhibit histone deacetylases (HDACs) by chelating catalytic Zn²⁺ ions .

Tables

Table 1 : Key Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline Hydrochloride

PropertyValueReference
Molecular Weight165.62 g/mol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 2
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.